6-Amino-2'-deoxycytidine 5'-(dihydrogen phosphate) is a significant compound in biochemical research, particularly in the study of nucleotides and nucleic acids. The compound's molecular formula is with a molecular weight of approximately 322.21 g/mol. It is classified as a pyrimidine nucleotide, specifically a deoxynucleoside monophosphate, which plays a crucial role in the synthesis and metabolism of deoxyribonucleic acid (DNA) and ribonucleic acid (RNA) .
The synthesis of 6-Amino-2'-deoxycytidine 5'-(dihydrogen phosphate) can be achieved through several methods, primarily involving the phosphorylation of 2'-deoxycytidine. The phosphorylation process typically utilizes phosphoric acid derivatives or phosphoramidates to introduce the phosphate group at the 5' position of the nucleoside.
The chemical structure of 6-Amino-2'-deoxycytidine 5'-(dihydrogen phosphate) consists of a pyrimidine ring fused with a deoxyribose sugar and a phosphate group attached at the 5' position. The compound features an amino group at the 6 position of the pyrimidine ring.
6-Amino-2'-deoxycytidine 5'-(dihydrogen phosphate) participates in various biochemical reactions:
These reactions are facilitated by specific enzymes such as kinases for phosphorylation and phosphatases for dephosphorylation. The kinetics and conditions for these reactions are critical for understanding their roles in cellular metabolism.
The mechanism of action of 6-Amino-2'-deoxycytidine 5'-(dihydrogen phosphate) primarily involves its incorporation into nucleic acids during DNA synthesis. Once integrated into DNA strands, it can influence the stability and function of the genetic material.
Studies indicate that this compound can act as a substrate for various kinases involved in nucleotide metabolism. Its incorporation into DNA may affect replication fidelity and cellular responses to DNA damage .
6-Amino-2'-deoxycytidine 5'-(dihydrogen phosphate) is typically found as a crystalline solid. It is soluble in water due to its polar phosphate group.
Key chemical properties include:
Relevant data indicates that it retains activity across a range of pH levels typical for biological systems .
6-Amino-2'-deoxycytidine 5'-(dihydrogen phosphate) has several applications in scientific research:
6-Amino-2'-deoxycytidine 5'-(dihydrogen phosphate) (dCMP) serves as an essential precursor in the de novo pyrimidine biosynthesis pathway, occupying a central position in DNA precursor metabolism. This monophosphate nucleotide is synthesized through the phosphorylation of deoxycytidine by deoxycytidine kinase (dCK), an ATP-dependent enzyme that catalyzes the transfer of phosphate groups to the 5'-position of the deoxyribose sugar [2]. The resulting dCMP molecule features a pyrimidine ring structure with an amino group at the 4-position (C₉H₁₄N₃O₇P, molecular weight 307.2 g/mol), enabling its participation in subsequent DNA polymerization reactions [1]. The structural conformation includes a β-D-ribofuranosyl configuration where the phospho group is esterified to the 5'-hydroxyl group, forming the canonical nucleotide structure essential for nucleic acid biosynthesis [1] [5].
The conversion of dCMP to deoxycytidine triphosphate (dCTP) occurs through sequential phosphorylation steps mediated by nucleoside monophosphate kinases and nucleoside diphosphate kinases. This phosphorylation cascade is critical for maintaining the deoxynucleotide pools required for DNA replication and repair. Studies reveal that dCMP exhibits distinct substrate specificity for nucleoside monophosphate kinases, with significantly higher phosphorylation rates compared to its methylated counterpart, 5-methyl-dCMP [3]. This specificity ensures efficient metabolic channeling toward dCTP production while preventing the misincorporation of modified nucleotides.
Table 1: Enzymatic Reactions Involving dCMP in De Novo Pyrimidine Synthesis
Enzyme | Reaction Catalyzed | Cofactors | Kinetic Parameters |
---|---|---|---|
Deoxycytidine kinase | dCyd + ATP → dCMP + ADP | ATP/Mg²⁺ | Km (dCyd) = 0.5-5 µM |
dCMP kinase | dCMP + ATP → dCDP + ADP | ATP/Mg²⁺ | Vmax = 120 nmol/min/mg |
Nucleoside diphosphate kinase | dCDP + ATP → dCTP + ADP | ATP | Kcat = 300 s⁻¹ |
The regulatory control of dCMP metabolism involves allosteric modulation of ribonucleotide reductase (RNR), which catalyzes the rate-limiting step in deoxyribonucleotide synthesis. RNR activity maintains balanced deoxynucleotide pools through sophisticated feedback mechanisms, preventing mutagenic imbalances during DNA synthesis. Metabolic studies demonstrate that dCMP accumulation downregulates RNR activity via allosteric mechanisms, creating a homeostatic feedback loop that coordinates pyrimidine and purine deoxynucleotide production [2] [3].
The salvage pathway recovery of dCMP represents a critical metabolic adaptation that conserves cellular energy by recycling nucleobases and nucleosides. This pathway operates through the concerted action of nucleoside phosphorylases and nucleobase phosphoribosyltransferases, which convert free deoxycytidine into dCMP via a GTP-dependent phosphorylation mechanism [2]. Research demonstrates that recombinant enzymes from Lactobacillus delbrueckii (NDT-II) and Bacillus subtilis (dck) can efficiently catalyze the salvage synthesis of dCMP in vitro, achieving conversion rates exceeding 60% from cytosine precursors under optimized conditions [2].
The enzymatic mechanism involves a phosphate transfer cascade where GTP serves as the primary phosphate donor. The system incorporates a GTP-regeneration module using acetate kinase (AckA) from Escherichia coli K12, which regenerates GTP from GDP using acetyl phosphate as the phosphate source. This recycling mechanism significantly enhances the thermodynamic efficiency of dCMP biosynthesis, reducing the energy expenditure associated with de novo nucleotide synthesis [2]. The reaction proceeds as follows:
Table 2: Salvage Pathway Efficiency for dCMP Production
Precursor | Enzyme System | Conversion Rate | Yield | Optimal Conditions |
---|---|---|---|---|
Cytosine (10 mM) | NDT-II + dCK + AckA | 62.3% | 6.23 mM | pH 7.5, 37°C |
Deoxycytidine (10 mM) | dCK + AckA | >95% | >9.5 mM | pH 7.2, 37°C |
Thymidine/Cytosine | Transglycosylation | 45% | 4.5 mM | pH 8.0, 30°C |
The substrate specificity of deoxycytidine kinase exhibits notable promiscuity, accepting various nucleoside analogs as substrates. However, structural studies reveal that modifications at the 4-amino group significantly impair phosphorylation efficiency. This specificity creates a metabolic bottleneck for salvaging modified cytidine analogs, potentially explaining why 5-methyl-dCMP is not efficiently recycled through the salvage pathway [3]. The enzyme's catalytic efficiency for deoxycytidine is approximately 100-fold higher than for 5-methyl-deoxycytidine, illustrating stringent recognition of the cytosine moiety [3].
The compartmentalization of salvage enzymes within the nucleus and mitochondria creates distinct dCMP pools that serve specialized functions in genome maintenance and mitochondrial DNA replication. This spatial organization enables local nucleotide recycling without disrupting cytoplasmic de novo synthesis pathways. Recent studies employing subcellular fractionation techniques have demonstrated that mitochondrial dCMP salvage activity increases during oxidative phosphorylation, suggesting a bioenergetic coupling between nucleotide recycling and cellular respiration [2] [5].
Isotopic labeling techniques have revolutionized our understanding of dCMP metabolism by enabling quantitative flux analysis through pyrimidine biosynthetic pathways. Studies employing ¹⁵N-labeled cytosine and ¹³C-glucose tracers coupled with mass spectrometry have mapped the metabolic fate of dCMP precursors with unprecedented resolution [3]. These approaches utilize stable isotope-labeled precursors that incorporate into dCMP through both de novo and salvage pathways, allowing researchers to distinguish between these parallel metabolic routes.
The analytical workflow typically involves:
High-performance capillary electrophoresis (HPCE) has emerged as a particularly powerful tool for dCMP analysis due to its exceptional separation efficiency (>10⁶ theoretical plates) and minimal sample requirements. The optimal separation conditions employ a running buffer containing 14 mM sodium bicarbonate (pH 9.6) and 20 mM SDS, with detection at 254 nm [3]. This method resolves dCMP from structurally similar nucleotides like 5-methyl-dCMP in under 10 minutes, enabling high-throughput analysis of nucleotide pool dynamics.
Table 3: Isotopic Tracer Methods for dCMP Metabolic Flux Analysis
Tracer Compound | Isotopic Label | Detection Method | Key Metabolic Insights |
---|---|---|---|
[1,2-¹³C₂]-glucose | ¹³C in ribose moiety | LC-MS/MS | Pentose phosphate pathway contribution to deoxyribose synthesis |
[¹⁵N₃]-cytosine | ¹⁵N in pyrimidine ring | HPLC-ESI-MS | Salvage pathway contribution to dCMP pools |
[D₃]-serine | Deuterium in one-carbon units | GC-MS | Serine hydroxymethyltransferase activity in dTMP synthesis |
[¹³C₄]-aspartate | ¹³C in pyrimidine ring | NMR | De novo pyrimidine synthesis flux |
Nuclear magnetic resonance (NMR) spectroscopy provides structural validation of isotopic incorporation patterns through analysis of ¹H-¹³C coupling constants and chemical shift perturbations. Two-dimensional ³¹P-¹³C correlation NMR has been particularly valuable for mapping phosphorylation dynamics in dCMP metabolism [1]. These studies demonstrate that the phosphodiester linkage in dCMP exhibits characteristic ³¹P chemical shifts at 3-4 ppm, serving as a signature for nucleotide identification in complex biological mixtures [1] [3].
Metabolic flux analysis (MFA) models derived from isotopic tracer studies reveal that compartmentalized flux redistribution occurs in response to nucleotide stress. Under conditions of DNA damage, flux through the salvage pathway increases by 3.5-fold while de novo synthesis remains constant, demonstrating the critical role of dCMP recycling in genome maintenance [2] [3]. Furthermore, these models have identified allosteric control points in dCMP metabolism, particularly the activation of deoxycytidine kinase by nucleoside diphosphates, which enhances salvage efficiency during S-phase of the cell cycle.
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